4-Nitrophenyl trifluoroacetate

Catalog No.
S703511
CAS No.
658-78-6
M.F
C8H4F3NO4
M. Wt
235.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitrophenyl trifluoroacetate

CAS Number

658-78-6

Product Name

4-Nitrophenyl trifluoroacetate

IUPAC Name

(4-nitrophenyl) 2,2,2-trifluoroacetate

Molecular Formula

C8H4F3NO4

Molecular Weight

235.12 g/mol

InChI

InChI=1S/C8H4F3NO4/c9-8(10,11)7(13)16-6-3-1-5(2-4-6)12(14)15/h1-4H

InChI Key

JFOIBTLTZWOAIC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C(F)(F)F

The exact mass of the compound 4-Nitrophenyl trifluoroacetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93909. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Nitrophenyl trifluoroacetate (CAS 658-78-6) is a crystalline, solid reagent designed for the controlled introduction of trifluoroacetyl groups onto nucleophiles, primarily amines.[1][2] It functions as an activated ester, offering a balance between the high reactivity needed for efficient synthesis and the stability required for practical handling and process control.[2] This positions it as a critical intermediate choice for applications in peptide synthesis and analytical derivatization where less stable or less reactive alternatives are unsuitable.[1][3]

Procuring a substitute for 4-nitrophenyl trifluoroacetate based on generic function introduces significant process-related risks. Trifluoroacetic anhydride (TFAA), a common alternative, is a highly corrosive and moisture-sensitive liquid that offers poor selectivity, leading to unwanted side reactions.[4][5] Conversely, the non-fluorinated analog, 4-nitrophenyl acetate, is often insufficiently reactive to acylate target nucleophiles under practical conditions, resulting in failed or incomplete conversions.[6][7] The choice of 4-nitrophenyl trifluoroacetate is therefore a deliberate decision for protocols that require a solid, easy-to-handle reagent with predictable, high acylating power without the uncontrolled reactivity of an anhydride.

Processability Advantage: A Stable, Crystalline Solid vs. a Highly Reactive, Corrosive Liquid Anhydride

Unlike the intensely reactive and corrosive liquid, trifluoroacetic anhydride (TFAA), 4-nitrophenyl trifluoroacetate is a crystalline solid with a defined melting point of 35-39 °C.[1][3] This physical state provides a critical procurement and handling advantage, simplifying weighing, dispensing, and storage, and reducing risks associated with moisture sensitivity and corrosivity inherent to liquid anhydrides like TFAA.[4][8]

Evidence DimensionPhysical State and Handling Properties at STP
Target Compound DataCrystalline Solid
Comparator Or BaselineTrifluoroacetic anhydride (TFAA): Colorless, fuming liquid
Quantified DifferenceQualitative but fundamental: Solid vs. Liquid, enabling safer and more precise handling.
ConditionsStandard laboratory temperature and pressure.

This directly impacts process safety, reproducibility, and ease of use in both laboratory and scaled-up manufacturing workflows, making it a more reliable choice for established protocols.

Enhanced Acylating Power: Superior Reactivity Over Non-Fluorinated Activated Esters

The trifluoroacetyl group imparts significantly higher electrophilicity to the carbonyl carbon compared to a standard acetyl group. While direct kinetic comparisons are context-dependent, studies on related systems show that the hydrolysis rate of p-nitrophenyl esters, a proxy for reactivity with nucleophiles, is dramatically influenced by the acyl group. The hydrolysis of p-nitrophenyl trifluoroacetate is significantly faster than that of its thioester analog, S-ethyl trifluorothioacetate, due to the superior p-nitrophenoxide leaving group.[9] Comparatively, the non-fluorinated p-nitrophenyl acetate requires strong alkaline conditions (e.g., pH > 10) or enzymatic catalysis to achieve hydrolysis rates suitable for kinetic studies, implying much lower intrinsic reactivity toward nucleophiles than its trifluoroacetylated counterpart under neutral or mildly basic conditions.[6][7]

Evidence DimensionRelative Reactivity toward Nucleophiles
Target Compound DataHigh reactivity, driven by the electron-withdrawing CF3 group and the excellent p-nitrophenoxide leaving group.
Comparator Or Baseline4-Nitrophenyl acetate: Significantly lower reactivity, often requiring harsh conditions or enzymatic catalysis for efficient reaction.
Quantified DifferenceNot directly quantified in a single head-to-head study, but inferred from the vastly different reaction conditions required for comparable transformations.
ConditionsAmine acylation and ester hydrolysis reactions in organic or mixed aqueous-organic solvents.

For syntheses involving moderately reactive or sterically hindered amines, the higher acylating power of 4-nitrophenyl trifluoroacetate is essential for achieving high conversion and yield where the non-fluorinated analog would fail.

In-Process Monitoring Capability via Spectrophotometric Byproduct Detection

The acylation reaction with 4-nitrophenyl trifluoroacetate releases one equivalent of 4-nitrophenol. In its deprotonated form (4-nitrophenolate), this byproduct has a strong, characteristic absorbance maximum around 400-413 nm, allowing for real-time, non-invasive monitoring of reaction progress via UV-Vis spectroscopy.[10][11] This is a significant process advantage not available with reagents like trifluoroacetic anhydride, whose byproduct is trifluoroacetic acid, or N-hydroxysuccinimide esters, whose byproduct does not have a convenient optical readout in the visible range.

Evidence DimensionByproduct for Reaction Monitoring
Target Compound DataReleases 4-nitrophenol, which is a yellow chromophore (λmax ≈ 400 nm) under basic/neutral conditions.
Comparator Or BaselineTrifluoroacetic anhydride (TFAA): Byproduct is trifluoroacetic acid (colorless, non-absorbing in visible spectrum).
Quantified DifferenceProvides a direct, quantitative optical signal for reaction tracking vs. no signal.
ConditionsReaction in a cuvette or flow cell compatible with UV-Vis spectroscopy.

This feature enables precise determination of reaction endpoints, facilitates kinetic studies, and improves process control and reproducibility, reducing the need for offline sampling and analysis.

Selective N-Trifluoroacetylation for Amine Protection in Peptide Synthesis

For protecting the ε-amino group of lysine or other primary amines during peptide synthesis, 4-nitrophenyl trifluoroacetate provides the necessary reactivity to ensure complete protection under mild conditions without the harshness of TFAA.[12] Its solid form and predictable reactivity make it ideal for automated or manual synthesis protocols where process control is paramount.[2]

Reproducible Derivatization of Primary and Secondary Amines for GC Analysis

As a derivatizing agent for gas chromatography (GC), the compound offers a stable, easy-to-handle solid alternative to TFAA for converting polar amines into volatile trifluoroacetamides. This leads to improved peak shape and detectability. The controlled reactivity ensures high, reproducible derivatization yields, which is critical for quantitative analysis.

Development and Optimization of Bioconjugation Protocols

In bioconjugation, where biomolecules are sensitive to harsh conditions, this reagent allows for the modification of surface amines on proteins or other materials.[2] The ability to monitor the reaction by tracking the release of 4-nitrophenol provides a valuable tool for optimizing reaction times and reagent stoichiometry to maximize conjugation efficiency while minimizing damage to the biomolecule.[10]

XLogP3

2.6

Hydrogen Bond Acceptor Count

7

Exact Mass

235.00924210 g/mol

Monoisotopic Mass

235.00924210 g/mol

Heavy Atom Count

16

UNII

H23CZQ62HC

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

658-78-6

Wikipedia

4-Nitrophenyl trifluoroacetate

General Manufacturing Information

Acetic acid, 2,2,2-trifluoro-, 4-nitrophenyl ester: INACTIVE

Dates

Last modified: 08-15-2023

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